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Abstract

Aclatonium Napadisilate, a parasympathomimetic agent, was developed as a prokinetic drug
for the treatment of gastrointestinal motility disorders. This technical guide provides a
comprehensive overview of the discovery, development, and pharmacological profile of
Aclatonium Napadisilate. The document details its origins from a natural product lead, its
mechanism of action as a muscarinic acetylcholine receptor agonist, and summarizes the
available preclinical and clinical findings. While the discontinuation of the drug has limited the
availability of extensive recent data, this guide synthesizes the known information to provide a
valuable resource for researchers in gastroenterology and pharmacology.

Discovery and Development History

The development of Aclatonium Napadisilate can be traced back to research on natural
products with prokinetic properties.

1.1. From Natural Product to a Synthetic Derivative

In 1969, Professor Kouji Miura and his team at Kanazawa University, Japan, isolated a
compound named "Kassein R" from the Pueraria root (Kudzu).[1] This compound
demonstrated promising effects on promoting gastrointestinal motility. Inspired by the
pharmacological activity of Kassein R, researchers at Toyama Chemical Co., Ltd. (later Fujifilm
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Toyama Chemical Co., Ltd.) embarked on a drug discovery program to develop a synthetic
compound with improved efficacy and safety.[2] This effort led to the synthesis of Aclatonium
Napadisilate, a quaternary ammonium compound.

1.2. Regulatory Approval and Market Discontinuation

Aclatonium Napadisilate, under the brand name Abovis®, was approved in Japan in June
1981 for the treatment of gastrointestinal motility disorders, including chronic gastritis, biliary
dyskinesia, and postoperative gastrointestinal complaints.[2][3] The drug was marketed for
many years; however, it was eventually discontinued.[2] The mild efficacy compared to newer
agents and a shift in the therapeutic landscape for gastrointestinal motility disorders likely
contributed to its discontinuation.[2]

Chemical Synthesis

While the specific, detailed synthesis protocol for Aclatonium Napadisilate is not readily
available in the public domain, its structure as a quaternary ammonium salt of an acetyl-lactone
derivative provides insight into its likely synthetic pathway. The synthesis of such compounds
generally involves a multi-step process.

A generalized synthetic workflow for a quaternary ammonium compound like Aclatonium
would likely involve:

» Synthesis of the core scaffold: This would involve the formation of the lactone ring with the
appropriate stereochemistry.

« Esterification: Introduction of the acetyl group.

» Quaternization: Reaction of a tertiary amine with an appropriate alkyl halide to form the
quaternary ammonium cation.

» Salt formation: Introduction of the napadisilate counter-ion.

Click to download full resolution via product page

A generalized synthetic workflow for Aclatonium Napadisilate.
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Mechanism of Action

Aclatonium Napadisilate is a direct-acting parasympathomimetic agent with a specific affinity
for muscarinic acetylcholine receptors (mMAChRSs) in the gastrointestinal tract.[4][5]

3.1. Muscarinic Acetylcholine Receptor Agonism

The smooth muscle cells of the gastrointestinal tract are innervated by the parasympathetic
nervous system, which releases acetylcholine (ACh) to stimulate muscle contraction and
increase motility. ACh exerts its effects by binding to mAChRs on the surface of these muscle
cells. Aclatonium Napadisilate mimics the action of ACh by directly binding to and activating
these mMAChRs, leading to an increase in intracellular calcium levels and subsequent smooth
muscle contraction.[4] This action is competitively inhibited by atropine, a classic muscarinic
antagonist.[6]

3.2. Signaling Pathway

The activation of mMAChRs (primarily M2 and M3 subtypes in the gut) by Aclatonium
Napadisilate initiates a G-protein-coupled signaling cascade. This leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the
sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
The increased intracellular Ca2+ concentration leads to the activation of calmodulin and
myosin light-chain kinase, resulting in smooth muscle contraction.

Click to download full resolution via product page

Proposed signaling pathway for Aclatonium Napadisilate.

Preclinical Pharmacology

Preclinical studies demonstrated the prokinetic effects of Aclatonium Napadisilate on the
gastrointestinal tract.

4.1. In Vitro Studies
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 |solated Guinea Pig lleum: In isolated guinea pig ileum preparations, Aclatonium
Napadisilate induced dose-dependent contractions. This effect was shown to be similar to
that of acetylcholine and was competitively antagonized by atropine, confirming its action on
muscarinic receptors.[6]

4.2. In Vivo Studies

o Gastric Emptying: In studies on patients with chronic atrophic gastritis and delayed gastric
emptying, oral administration of Aclatonium Napadisilate (at doses of 12.5 mg and higher,
with a marked effect at 50 mg) significantly promoted gastric emptying.[3]

 Biliary Tract Effects: In healthy individuals, duodenal administration of 50 mg and 100 mg of
Aclatonium Napadisilate increased motility of the terminal biliary tract within 6 minutes,
promoting the release of bile into the duodenum.[3]

» Effect on Gastric Secretion: Aclatonium Napadisilate was found to have no significant effect
on basal or stimulated gastric acid and pepsin secretion at a dose of 100 mg orally.[3]

Due to the age of the drug, detailed quantitative data from these preclinical studies, such as
receptor binding affinities (Ki) and half-maximal effective concentrations (EC50), are not readily
available in publicly accessible literature.

Clinical Development

The clinical development of Aclatonium Napadisilate focused on its efficacy and safety in
patients with various gastrointestinal motility disorders.

5.1. Clinical Efficacy

Clinical trials were conducted in Japan from 1976 to 1978, involving 787 patients with chronic
gastritis, biliary dyskinesia, and postoperative gastrointestinal symptoms.[2] These studies
demonstrated that Aclatonium Napadisilate was effective in improving symptoms such as
nausea, vomiting, loss of appetite, and abdominal bloating.[3] A double-blind, comparative
study against metoclopramide in patients with postoperative gastrointestinal complaints found
Aclatonium Napadisilate to be significantly superior.[2]

5.2. Safety and Tolerability
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In the pre-approval clinical trials with 787 patients, adverse drug reactions were reported in 20
patients (2.54%).[3] A post-marketing surveillance study conducted over 6 years (1981-1987) in
11,563 patients reported adverse reactions in 82 patients (0.71%).[3] The most common side

effects were gastrointestinal in nature.

. Incidence in Post-Marketing Surveillance
Adverse Reaction

(n=11,563)
Diarrhea 0.13% (16 cases)
Nausea 0.13% (16 cases)
Abdominal Pain 0.12% (15 cases)

Data sourced from the Japanese package insert.[3]
5.3. Pharmacokinetics in Humans

Following oral administration, the active basic component of Aclatonium Napadisilate is rapidly
absorbed from the gastrointestinal tract, with peak plasma concentrations estimated to occur
between 2 to 4 hours. The napadisilate salt component is poorly absorbed and is primarily
excreted in the feces.[3]

Experimental Protocols
Detailed experimental protocols from the original studies are not available. However, based on
standard pharmacological practices, the following outlines the likely methodologies used.

6.1. In Vitro Gastrointestinal Motility Assay (Organ Bath)

o Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ
bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5%
CO2.

e Contraction Measurement: One end of the tissue is fixed, and the other is connected to an
isometric force transducer to record muscle contractions.
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» Drug Administration: After a stabilization period, cumulative concentrations of Aclatonium
Napadisilate are added to the bath to establish a dose-response curve.

e Antagonism Studies: To confirm the mechanism of action, the experiment is repeated in the
presence of a muscarinic antagonist like atropine.

Click to download full resolution via product page

Generalized workflow for an in vitro gastrointestinal motility assay.

6.2. Clinical Trial Design for Prokinetic Agents

A typical clinical trial to evaluate a prokinetic agent like Aclatonium Napadisilate would likely
follow a randomized, double-blind, placebo-controlled design.

o Patient Population: Patients with a confirmed diagnosis of a gastrointestinal motility disorder
(e.g., functional dyspepsia, gastroparesis) based on established diagnostic criteria.

 Intervention: Patients are randomized to receive either Aclatonium Napadisilate (e.g., 50
mg three times daily) or a matching placebo for a defined treatment period (e.g., 4-8 weeks).

o Primary Efficacy Endpoint: The primary outcome would typically be the change from baseline
in a validated symptom severity score, such as the Gastrointestinal Symptom Rating Scale
(GSRS).

e Secondary Endpoints: These could include objective measures of gastrointestinal motility
(e.g., gastric emptying scintigraphy), patient-reported outcomes on quality of life, and safety
assessments.

 Statistical Analysis: The primary analysis would compare the change in the primary endpoint
between the Aclatonium Napadisilate and placebo groups using appropriate statistical tests
(e.g., ANCOVA).

Conclusion
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Aclatonium Napadisilate represents an early effort in the development of prokinetic agents,
originating from a natural product lead. Its mechanism as a direct-acting muscarinic
acetylcholine receptor agonist provided a targeted approach to enhancing gastrointestinal
motility. While it showed a favorable safety profile and demonstrated efficacy in certain patient
populations, the evolution of the pharmaceutical landscape for gastrointestinal disorders has
led to its discontinuation. This technical guide provides a historical and pharmacological
overview based on the available data, serving as a reference for researchers interested in the
development of prokinetic therapies. Further investigation into archived company documents or
older Japanese scientific literature may be necessary to uncover more detailed quantitative
data and experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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